Hydroxypropylcellulose

Pharmaceuticals Controlled Release Direct Compression

Select Hydroxypropylcellulose (HPC) for its unique dual solubility in water and polar organic solvents (methanol, ethanol, acetone), enabling single-binder coating processes across aqueous and solvent systems—eliminating the need for separate polymers. Its LCST of ~45°C provides reversible thermal gelation critical for injectable drug delivery and biomedical scaffolds, a feature absent in HPMC or MC. High-viscosity grades deliver equivalent drug release control to HPMC 100000 with lower solution viscosity, improving powder flow and processing efficiency. Specify HPC for tough, flexible films with superior adhesion to hydrophobic APIs.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 77502-96-6
Cat. No. B1664869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxypropylcellulose
CAS77502-96-6
Synonyms4-dimethylamino-alpha,2-dimethylphenethylamine
amiflamin
amiflamin dihydrochloride
amiflamin, (+)-isomer
amiflamin, (-)-isomer
amiflamine
FLA 336
FLA 336(+)
FLA-336
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C)CC(C)N
InChIInChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3
InChIKeyHFQMYSHATTXRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 125 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxypropylcellulose (CAS 77502-96-6) Procurement: A Strategic Guide for Scientific & Industrial Users


Hydroxypropylcellulose (HPC) is a non-ionic, water-soluble cellulose ether derived from the partial hydroxypropylation of cellulose [1]. It is characterized by a high degree of substitution, typically with a molar substitution (MS) of approximately 4, which confers unique solubility in both water and polar organic solvents like methanol, ethanol, and acetone [2]. Unlike many other cellulose ethers, HPC exhibits a lower critical solution temperature (LCST) around 45°C, making it thermoresponsive and enabling reversible thermal gelation [3]. Commercially, HPC is available in a wide range of molecular weights, from 20 to 1500 kDa, allowing for tailored viscosity and performance in applications spanning pharmaceuticals, food, and industrial formulations [4].

Why Generic 'Cellulose Ether' Substitution for HPC (CAS 77502-96-6) Can Compromise Formulation Integrity and Performance


The class of cellulose ethers is highly diverse, and performance cannot be inferred simply from the common 'cellulose' backbone. Differences in substituent type (e.g., methyl, ethyl, hydroxypropyl), degree of substitution (DS), and molar substitution (MS) lead to profound variations in solubility, thermal behavior, rheology, and compatibility [1]. For instance, while Hydroxypropyl Methylcellulose (HPMC) is a common alternative, its solubility is limited to cold water, whereas HPC's high MS allows for dissolution in a range of polar organic solvents, a critical distinction for solvent-based coatings or specialized drug delivery [2]. Furthermore, HPC's unique LCST behavior, leading to gelation at approximately 45°C, is not a universal trait among its analogs; substituting it for another polymer like Methylcellulose (MC) would eliminate this thermoresponsive functionality [3]. The quantitative evidence that follows demonstrates why HPC must be specifically selected for applications demanding these unique properties.

Quantitative Evidence for Differentiating Hydroxypropylcellulose (CAS 77502-96-6) from its Closest Analogs


Sustained Drug Release Efficacy of HPC-H vs. HPMC in Direct Compression Tablets

High-viscosity grade HPC (HPC-H) demonstrates superior or equivalent sustained drug release performance compared to Hydroxypropyl Methylcellulose (HPMC) at significantly lower polymer viscosity, offering a distinct processing advantage. In a direct compression application, fine powder type HPC-H-FP sustained drug release more effectively than HPMC 4000 and showed equivalent release control performance to HPMC 100000, while its solution viscosity is much lower than the HPMC 100000 grade [1].

Pharmaceuticals Controlled Release Direct Compression Excipients Polymer Matrix

Lower Critical Solution Temperature (LCST) and Thermal Gelation as a Differentiator from Methylcellulose (MC)

Hydroxypropylcellulose exhibits a distinct lower critical solution temperature (LCST) at approximately 45°C, leading to reversible thermal gelation in aqueous solutions. This behavior is a key point of differentiation from other common cellulose ethers like Methylcellulose (MC), which has a much higher gelation temperature (typically >50°C) and a different gelation mechanism [1][2]. This property enables the creation of thermoresponsive materials that transition from a solution to a gel state upon heating, a functionality not directly replicated by simple substitution.

Thermoresponsive Polymers Hydrogels Pharmaceutical Formulation LCST Phase Transition

Organic Solvent Solubility as a Functional Advantage over Hydroxyethylcellulose (HEC)

Due to its high molar substitution (MS ≈ 4), HPC is not only soluble in water but also in a wide range of polar organic solvents, including methanol, ethanol, isopropyl alcohol, and acetone [1]. This is a significant differentiating factor from other common water-soluble cellulose ethers like Hydroxyethylcellulose (HEC) and Carboxymethylcellulose (CMC), which are generally insoluble or have very limited solubility in organic solvents [2].

Solvent Compatibility Film Coating Organic Solubility Formulation Science Cellulose Ethers

Enhanced Plasticity and Relative Hydrophobicity Compared to Other Water-Soluble Cellulose Ethers

HPC, with its high level of hydroxypropylation (~70%), exhibits greater plasticity and is relatively more hydrophobic than other water-soluble cellulose ethers [1]. This results in the formation of films that are strong, flexible, and possess superior adhesion to a variety of substrates [2]. The increased hydrophobicity, driven by the hydroxypropyl substituents, also contributes to the polymer's amphiphilic nature and its ability to interact with less polar formulation components.

Film Forming Plasticity Hydrophobicity Mechanical Properties Coating

Procurement-Driven Application Scenarios for Hydroxypropylcellulose (CAS 77502-96-6) Based on Differentiating Evidence


Direct Compression of High-Performance Sustained-Release Tablets

Formulation scientists developing controlled-release matrix tablets via direct compression should specify high-viscosity HPC (e.g., Nisso HPC-H-FP) over HPMC. As shown in Section 3, HPC-H-FP provides equivalent drug release control to HPMC 100000 but with a much lower solution viscosity [1], thereby improving powder flow and processing efficiency while maintaining therapeutic performance.

Formulation of Thermoresponsive Gels and Injectable Depots

For biomedical applications requiring a material that transitions from a liquid solution at room temperature to a solid-like gel at body temperature, HPC's well-defined LCST of ~45°C makes it the appropriate choice over other cellulose ethers like MC or HPMC which either do not gel or gel at significantly higher temperatures [2][3]. This is directly supported by the thermal gelation evidence presented in Section 3.

Solvent-Based and Aqueous Film Coating of Pharmaceuticals and Industrial Substrates

When a single binder or film-former is needed for both aqueous and organic solvent-based coating processes, HPC is the preferred material. Its unique solubility profile in alcohols, ketones, and water, as detailed in Section 3, eliminates the need for separate, system-specific polymers (like HEC for water and ethylcellulose for solvents) [4]. This simplifies procurement and formulation development.

Plasticized, Flexible Films for Oral Solid Dosage Forms

Manufacturers seeking to avoid brittle tablet coatings or requiring a polymer with good adhesion to hydrophobic APIs should select HPC over less plastic water-soluble polymers. The enhanced plasticity and relative hydrophobicity of HPC, derived from its high degree of hydroxypropylation (~70%), are directly linked to the production of tough, flexible films [5]. This minimizes coating defects and improves product robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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